-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent, introducing a phosphate group (PO3) or a phosphonate group (PO2(OR)) onto alcohols (ROH). This reaction is crucial for the synthesis of various biomolecules, including:
H-phosphonates are a class of organic compounds containing a phosphonate group directly bonded to a hydrogen atom (HPO2(OH)2). They serve as precursors for various important molecules, including:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is an organophosphorus compound characterized by its unique structure, which includes a benzodioxaphosphorin core. Its molecular formula is C₇H₄ClO₃P, and it has a molecular weight of approximately 202.53 g/mol. This compound is notable for its potential applications in organic synthesis, especially in phosphorylation reactions, due to the presence of the phosphorus atom in its structure .
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent. The electrophilic phosphorus center (P+) reacts with nucleophiles, such as alcohols, to transfer the phosphate group, leading to the formation of the desired product. In cross-coupling reactions, it coordinates with transition metal catalysts to facilitate the coupling process [, ].
The synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one typically involves:
The primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one include:
Several compounds share structural similarities with 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloro-1,3,2-benzodioxaphosphorin-4-one | Similar benzodioxaphosphorin core | Different chlorine positioning affects reactivity |
4H-Pyrido[1,2-a]benzodioxaphosphorin | Contains a pyridine ring | Exhibits different biological activities |
Diphenylphosphate | Phosphate ester with phenyl groups | Used widely as a flame retardant |
The uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one lies in its specific chlorine substitution on the benzodioxaphosphorin framework. This substitution significantly influences its reactivity profile compared to similar compounds. Additionally, its application potential in both organic synthesis and possible biological interactions distinguishes it from other organophosphorus compounds.
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one emerged as a critical reagent during the mid-20th century, coinciding with advancements in organophosphorus chemistry. Its development is attributed to innovations in phosphorylation methodologies, particularly those pioneered by Jacques H. van Boom in the 1970s. Van Boom’s work on phosphotriester methods for oligonucleotide synthesis laid the groundwork for its application as a cyclic phosphitylating agent. Early studies, such as those published in Nouv. J. Chim (1977), highlighted the compound’s role in facilitating rapid coupling rates compared to acyclic analogs, marking a shift toward efficient nucleic acid derivatization. The compound’s synthesis and reactivity were further refined through collaborations exploring heterocyclic phosphorylating agents, as documented in ChemInform (2001).
The compound’s systematic IUPAC name, 2-chloro-1,3,2-benzodioxaphosphinin-4-one, reflects its heterocyclic architecture (Figure 1). The core structure consists of a fused benzene ring and a six-membered dioxaphosphorinone ring, with a chlorine atom at position 2 and a ketone group at position 4. Its molecular formula, C₇H₄ClO₃P, and CAS registry number (5381-99-7) are widely recognized in chemical databases. Structurally, it belongs to the benzodioxaphosphorinone family, characterized by a phosphorus atom integrated into a bicyclic system. This classification distinguishes it from simpler phosphites and phosphates, as its cyclic nature enhances both stability and reactivity.
Table 1: Key Structural and Nomenclature Data
Property | Description |
---|---|
IUPAC Name | 2-Chloro-1,3,2-benzodioxaphosphinin-4-one |
Molecular Formula | C₇H₄ClO₃P |
CAS Number | 5381-99-7 |
Ring System | Benzodioxaphosphorinone (fused benzene and dioxaphosphorinone) |
Functional Groups | Chlorine (C-2), Ketone (C-4) |
In modern research, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is indispensable for synthesizing nucleoside triphosphates, phosphoramidites, and oligonucleotides. Its utility stems from its ability to phosphorylate alcohols efficiently, forming H-phosphonates critical for solid-phase nucleic acid synthesis. Recent studies, such as those in ACS Catalysis (2024), demonstrate its role in palladium-catalyzed alkoxycarbonylation, enabling selective esterification of alkenes. Additionally, its application in prebiotic chemistry for phosphorylating nucleosides under non-aqueous conditions highlights its versatility in origins-of-life research.
Table 2: Key Applications in Synthesis
This article excludes discussions on pharmacokinetics, toxicity, or industrial safety protocols, adhering strictly to synthetic and structural aspects. Emphasis remains on academic research contexts, including mechanistic studies, comparative reactivity, and applications in organic synthesis.
Corrosive